molecular formula C28H27BrN2O7 B11149426 N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-isoleucine

N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-isoleucine

Cat. No.: B11149426
M. Wt: 583.4 g/mol
InChI Key: KPBSHIAMKZYHCY-RMKBEBRYSA-N
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Description

2-(2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)-3-METHYLPENTANOIC ACID is a complex organic compound that features a bromophenyl group, a furochromenyl group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)-3-METHYLPENTANOIC ACID typically involves multiple steps, including the formation of the furochromenyl core, bromination, and subsequent acetamido group attachment. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and furochromenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydroxyl or amine groups replacing carbonyls.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)-3-METHYLPENTANOIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl and furochromenyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{2-[3-(4-CHLOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)-3-METHYLPENTANOIC ACID
  • 2-(2-{2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)-3-METHYLPENTANOIC ACID

Uniqueness

The presence of the bromophenyl group in 2-(2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}ACETAMIDO)-3-METHYLPENTANOIC ACID distinguishes it from its chlorophenyl and fluorophenyl analogs, potentially leading to different biological activities and interactions.

Properties

Molecular Formula

C28H27BrN2O7

Molecular Weight

583.4 g/mol

IUPAC Name

(2R,3S)-2-[[2-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C28H27BrN2O7/c1-4-14(2)26(27(34)35)31-25(33)12-30-24(32)10-19-15(3)18-9-20-21(16-5-7-17(29)8-6-16)13-37-22(20)11-23(18)38-28(19)36/h5-9,11,13-14,26H,4,10,12H2,1-3H3,(H,30,32)(H,31,33)(H,34,35)/t14-,26+/m0/s1

InChI Key

KPBSHIAMKZYHCY-RMKBEBRYSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)Br)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)Br)C

Origin of Product

United States

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